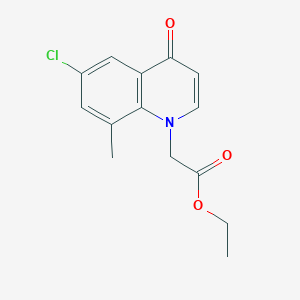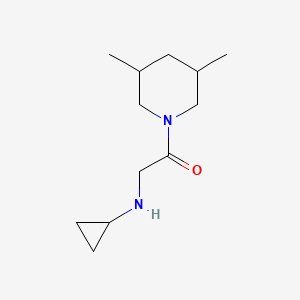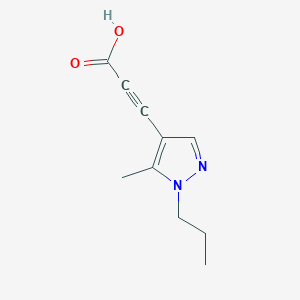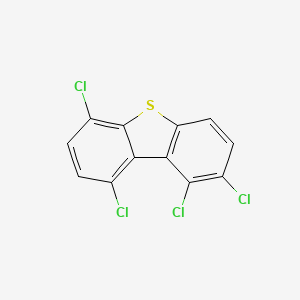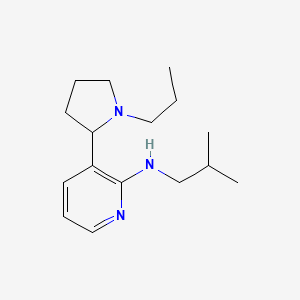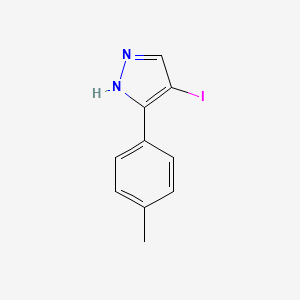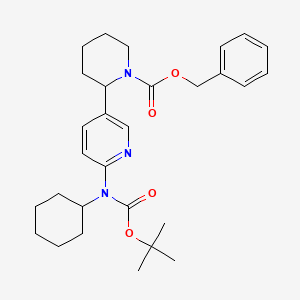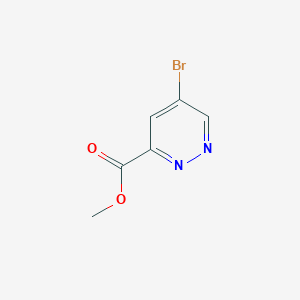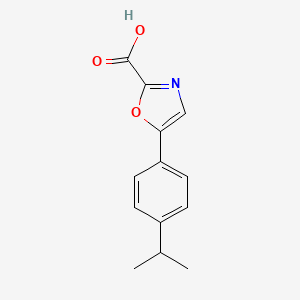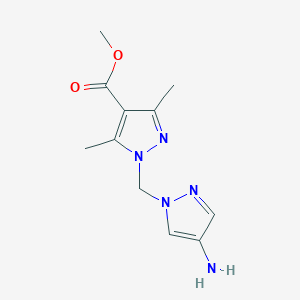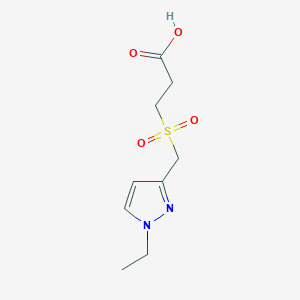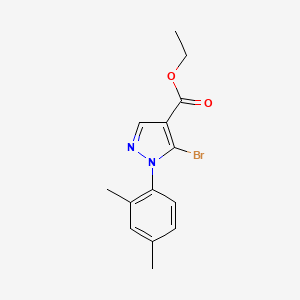
Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position, a 2,4-dimethylphenyl group at the 1st position, and an ethyl ester group at the 4th position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4th position with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrazole rings.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the phenyl or pyrazole rings.
Hydrolysis Products: 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand the interaction of pyrazole derivatives with biological targets.
Industry:
Agrochemicals: Potential use as a precursor for the synthesis of herbicides and pesticides.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and ester groups play a crucial role in its binding affinity and specificity towards molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological macromolecules.
相似化合物的比较
- Ethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-fluoro-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, iodine, fluorine) at the 5th position can significantly affect the compound’s reactivity, stability, and biological activity.
- Ester Group: The ethyl ester group at the 4th position is common among these compounds, contributing to their solubility and reactivity.
- Phenyl Substitution: The 2,4-dimethylphenyl group provides steric hindrance and electronic effects that influence the compound’s overall properties.
属性
分子式 |
C14H15BrN2O2 |
|---|---|
分子量 |
323.18 g/mol |
IUPAC 名称 |
ethyl 5-bromo-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3 |
InChI 键 |
VIGOIIYQGRKLIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


